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Compound of Interest

Compound Name: Methyl penta-2,4-dienoate

Cat. No.: B075137

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial
availability of methyl penta-2,4-dienoate for research purposes. It includes a summary of
suppliers, detailed experimental protocols for its synthesis, purification, and characterization,
and a discussion of its potential biological relevance, including a representative signaling
pathway.

Commercial Availability

Methyl penta-2,4-dienoate is commercially available from various suppliers in different
guantities and purities, primarily for research and development purposes. The compound is
often listed under its different isomers, with the (2E,4E)-isomer being the most common.
Researchers should carefully verify the specific isomer and purity offered by each supplier to
ensure it meets their experimental needs.

Below is a summary of representative suppliers for methyl penta-2,4-dienoate. Please note
that prices and availability are subject to change and should be confirmed directly with the
suppliers.
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) Product CAS ] ] ]
Supplier Purity Quantity Price (USD)
Name Number
Methyl (E)-
Fluorochem penta-2,4- 2409-87-2 95% 100mg €50.00
dienoate
250mg €81.00
1g €180.00
5g €725.00
METHYL
Fluorochem PENTA-2,4- 1515-75-9 95% 250mg €91.00
DIENOATE
1g €185.00
5g €537.00
BLD
Pharmatech (E)-Methyl
Co., Ltd. (via penta-2,4- 2409-87-2 97% - Inquire
Sigma- dienoate
Aldrich)
Shanghai
Amole
Biotechnolo methyl penta- 250mg, 1g,
9 y P 1515-75-9 97.0% 99 Inquire
y Co., Ltd. 2,4-dienoate 5g
(via
Chemsrc)
Dayang
Chem
methyl penta- )
(Hangzhou) ] 1515-75-9 - - Inquire
) 2,4-dienoate
Co.,Ltd (via
Echemi)
Santa Cruz (2E)-2,4- 2409-87-2 - - Inquire
Biotechnolog Pentadienoic
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y Acid Methyl

Ester

Methyl penta- )
Benchchem i 2409-87-2 - - Inquire
2,4-dienoate

Experimental Protocols
Synthesis of Methyl (2E,4E)-penta-2,4-dienoate via
Horner-Wadsworth-Emmons Reaction

This protocol describes a common and stereoselective method for synthesizing the (2E,4E)-
isomer of methyl penta-2,4-dienoate.[1]

Materials:

Triethyl phosphonoacetate

e Sodium hydride (NaH), 60% dispersion in mineral olil

e Anhydrous tetrahydrofuran (THF)

o Crotonaldehyde

e Saturated agueous ammonium chloride (NH4Cl) solution
e Brine (saturated agueous NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
» Round-bottom flask

o Magnetic stirrer and stir bar

* Ice bath

e Dropping funnel

« Rotary evaporator
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e Separatory funnel
Procedure:

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),
suspend sodium hydride (1.1 equivalents) in anhydrous THF.

Cool the suspension to 0 °C using an ice bath.
Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension.

After the addition is complete, remove the ice bath and stir the mixture at room temperature
for 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes clear.

Cool the resulting ylide solution back to 0 °C.
Add crotonaldehyde (1.0 equivalent) dropwise to the cooled solution.

After the addition, allow the reaction mixture to warm to room temperature and stir for an
additional 2-4 hours, or until TLC analysis indicates the consumption of the starting
materials.

Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x
50 mL).

Combine the organic layers and wash with water and then brine.

Dry the organic layer over anhydrous MgSOa or Na2SOs, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Column Chromatography

Materials:
e Crude methyl penta-2,4-dienoate

 Silica gel (230-400 mesh)
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Hexane

Ethyl acetate
Chromatography column
Beakers and flasks

Thin-layer chromatography (TLC) plates and chamber

Procedure:

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
Pack a chromatography column with the silica gel slurry.

Dissolve the crude product in a minimal amount of the eluent (e.g., a mixture of hexane and
ethyl acetate, starting with a low polarity like 95:5).

Carefully load the dissolved crude product onto the top of the silica gel column.

Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the
polarity.

Collect fractions and monitor the separation using TLC.
Combine the fractions containing the pure product, as identified by TLC.

Remove the solvent from the combined pure fractions using a rotary evaporator to yield the
purified methyl penta-2,4-dienoate.

Analytical Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of methyl penta-2,4-

dienoate.

IH NMR (Proton NMR):
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o Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent
(e.g., CDCIs).

o Expected Chemical Shifts () for Methyl (2E,4E)-penta-2,4-dienoate:
o ~7.2-7.4 ppm (dd, 1H, H-3)
o ~6.1-6.3 ppm (m, 1H, H-4)
o ~5.7-5.9 ppm (d, 1H, H-2)
o ~5.5-5.7 ppm (m, 1H, H-5)
o ~3.7 ppm (s, 3H, -OCHs)
o ~1.8 ppm (d, 3H, -CHs at C-5)
13C NMR (Carbon-13 NMR):
o Sample Preparation: Use the same sample as for *H NMR.
o Expected Chemical Shifts (d) for Methyl (2E,4E)-penta-2,4-dienoate:
o ~167 ppm (C=0, ester)
o ~145 ppm (C-3)
o ~140 ppm (C-5)
o ~129 ppm (C-4)
o ~120 ppm (C-2)
o ~51 ppm (-OCHs3)
o ~18 ppm (-CHs at C-5)

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific
instrument used.
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GC-MS is used to determine the purity of the compound and confirm its molecular weight.[1]
Instrumentation and Conditions:

o Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS).

» Carrier Gas: Helium at a constant flow rate.

« Injection Mode: Split or splitless, depending on the sample concentration.

e Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes,
then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate.

e Mass Spectrometer: Operated in electron ionization (El) mode.

o Data Analysis: The retention time from the gas chromatogram will indicate the purity, while
the mass spectrum will show the molecular ion peak (m/z = 112.13 for CeHsO2) and
characteristic fragmentation patterns.[1]

Biological Relevance and Signaling Pathway

Methyl penta-2,4-dienoate belongs to the class of a,-unsaturated carbonyl compounds. This
structural motif makes it a potential Michael acceptor, allowing it to react with nucleophilic
residues in biological macromolecules, such as the cysteine residues in proteins.[2] This
reactivity can lead to the modulation of various cellular signaling pathways.

One such pathway is the Keap1-Nrf2 signaling pathway, a critical regulator of the cellular
antioxidant response.[3][4] Electrophilic compounds like a,3-unsaturated esters can react with
specific cysteine residues on the Keapl protein. This modification leads to a conformational
change in Keapl, disrupting its ability to target the transcription factor Nrf2 for proteasomal
degradation. As a result, Nrf2 translocates to the nucleus, binds to the Antioxidant Response
Element (ARE) in the promoter region of target genes, and initiates the transcription of a
battery of cytoprotective genes.[3][4]

Below is a diagram illustrating the proposed activation of the Keapl1-Nrf2 pathway by an
electrophilic compound such as methyl penta-2,4-dienoate.

Activation of the Keapl-Nrf2 pathway by methyl penta-2,4-dienoate.
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Another relevant pathway that can be modulated by a,3-unsaturated carbonyl compounds is
the NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway,
which plays a central role in inflammation.[1] Electrophilic compounds can potentially inhibit the
NF-kB pathway by forming covalent adducts with critical cysteine residues on components of
this pathway, such as the IKK kinases or NF-kB itself, thereby preventing the transcription of
pro-inflammatory genes.[1]

The diagram below illustrates a potential experimental workflow for investigating the effects of
methyl penta-2,4-dienoate on a cellular model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7456937/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7456937/
https://www.benchchem.com/product/b075137?utm_src=pdf-body
https://www.benchchem.com/product/b075137?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7456937/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7456937/
https://academic.oup.com/toxsci/article/104/2/235/1651009
https://www.researchgate.net/figure/Mechanisms-of-Nrf2-ARE-pathway-activation-by-Michael-acceptors-a-Under-baseline_fig2_326554200
https://pmc.ncbi.nlm.nih.gov/articles/PMC6270911/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6270911/
https://www.benchchem.com/product/b075137#commercial-availability-of-methyl-penta-2-4-dienoate-for-research
https://www.benchchem.com/product/b075137#commercial-availability-of-methyl-penta-2-4-dienoate-for-research
https://www.benchchem.com/product/b075137#commercial-availability-of-methyl-penta-2-4-dienoate-for-research
https://www.benchchem.com/product/b075137#commercial-availability-of-methyl-penta-2-4-dienoate-for-research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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